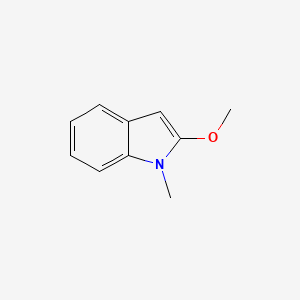

2-Methoxy-1-methyl-1H-indole

Description

2-Methoxy-1-methyl-1H-indole is a substituted indole derivative characterized by a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 1 of the indole ring. Indole derivatives are widely studied for their pharmacological relevance, including roles as intermediates in drug synthesis or bioactive agents themselves .

Properties

IUPAC Name |

2-methoxy-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-9-6-4-3-5-8(9)7-10(11)12-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCXVOYRRXVHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632472 | |

| Record name | 2-Methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114113-16-5 | |

| Record name | 2-Methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-methyl-1H-indole typically involves the alkylation of 2-methoxyindole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 2-Methoxy-1-methyl-1H-indole may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Indole-2-carboxylic acids.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that 2-methoxy-1-methyl-1H-indole exhibits significant antioxidant properties. It has been evaluated for its ability to inhibit nitric oxide (NO) production, which is crucial in various physiological processes and pathologies, including inflammation and cancer . The compound's antioxidant activity suggests potential applications in developing therapeutic agents for oxidative stress-related diseases.

Anticancer Properties

The compound has shown promise as an anticancer agent. In studies involving human tumor cell lines, 2-methoxy-1-methyl-1H-indole demonstrated inhibitory effects on cell growth, indicating its potential as a lead compound for cancer therapy . Its mechanism of action may involve the induction of cell death pathways, such as methuosis, which is characterized by the formation of vacuoles in tumor cells .

Biological Evaluation

Mechanisms of Action

The biological evaluation of 2-methoxy-1-methyl-1H-indole has revealed that the position of the methoxy group significantly influences its biological activity. For example, analogs with different methoxy substitutions have been shown to induce varying degrees of cytotoxicity and morphological changes in treated cells . This specificity highlights the importance of structural modifications in enhancing therapeutic efficacy.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of 2-methoxy-1-methyl-1H-indole with biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression, providing insights into its potential as a targeted therapy .

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of 2-methoxy-1-methyl-1H-indole derivatives has been explored extensively. Various methods have been developed to produce these compounds, often focusing on optimizing yield and purity through innovative reaction conditions and catalysts . The versatility in synthesis allows for the generation of a library of analogs that can be screened for enhanced biological activity.

| Derivative | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 5-Methoxy | Reflux with indium(III) chloride | 36 | Anticancer activity |

| 6-Methoxy | Microwave-assisted synthesis | 45 | Enhanced growth inhibition |

| 7-Methoxy | Solvent-free conditions | 50 | Moderate cytotoxicity |

Case Studies

Several case studies illustrate the applications of 2-methoxy-1-methyl-1H-indole:

-

Case Study 1: Antioxidant Evaluation

In a study evaluating various indole derivatives, 2-methoxy-1-methyl-1H-indole was found to significantly reduce oxidative stress markers in vitro, demonstrating its potential as an antioxidant agent . -

Case Study 2: Cancer Cell Line Studies

A comprehensive study assessed the effects of 2-methoxy-1-methyl-1H-indole on glioblastoma cell lines. The results indicated that the compound induced cell death at micromolar concentrations, further supporting its role as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methoxy-1-methyl-1H-indole with structurally related indole derivatives, focusing on substituent positions, molecular weights, and key properties:

Key Observations :

- Substituent Position Effects : The position of methoxy and methyl groups significantly impacts physicochemical behavior. For example, 5-methoxy-2-methyl-1H-indole exhibits biological activity, while 7-methoxy-1H-indole-3-carboxylic acid is prioritized for crystallographic analysis due to its high purity .

- Molecular Weight: Derivatives with ester or carboxylic acid groups (e.g., C₁₂H₁₃NO₃) have higher molecular weights due to additional functional groups .

Crystallographic and Analytical Data

- Crystal Structures : Compounds like methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate have been characterized via X-ray crystallography, revealing planar indole rings and intermolecular interactions critical for stability .

- Spectroscopic Characterization : NMR and HRMS data for similar compounds (e.g., δ 47.53 ppm for CH₂ in ¹³C-NMR) provide benchmarks for verifying structural integrity .

Biological Activity

2-Methoxy-1-methyl-1H-indole is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are known for their presence in many natural products and pharmaceuticals, making them significant in medicinal chemistry. This article explores the biological activity of 2-Methoxy-1-methyl-1H-indole, including its mechanisms of action, therapeutic potential, and relevant research findings.

2-Methoxy-1-methyl-1H-indole is synthesized through the alkylation of 2-methoxyindole with methyl iodide, typically using potassium carbonate as a base in a solvent like dimethylformamide (DMF) at elevated temperatures. This compound features both methoxy and methyl groups, which influence its chemical reactivity and biological activity.

The biological activity of 2-Methoxy-1-methyl-1H-indole is attributed to its interaction with various molecular targets. It may inhibit specific kinases involved in cancer cell proliferation, thereby exhibiting potential anticancer properties. The compound's structure allows it to bind effectively to receptors or enzymes, modulating their activity to produce desired biological effects.

Anticancer Properties

Research indicates that 2-Methoxy-1-methyl-1H-indole exhibits significant anticancer activity. For instance, studies have shown that certain indole derivatives can induce cell death in glioblastoma cells resistant to conventional therapies. Compounds similar to 2-Methoxy-1-methyl-1H-indole have been observed to induce vacuolization and cytotoxicity at low micromolar concentrations (2–3 μM) against human glioblastoma cell lines like U251 .

Antimicrobial Activity

Indole derivatives, including 2-Methoxy-1-methyl-1H-indole, have been studied for their antimicrobial properties. The compound has shown potential against various pathogens, although specific studies detailing its efficacy against particular strains are still limited.

Enzyme Inhibition

Recent studies have investigated the inhibitory effects of 2-Methoxy-1-methyl-1H-indole on enzymes such as alpha-amylase and urease. These enzymes play crucial roles in carbohydrate metabolism and nitrogen metabolism, respectively. The compound demonstrated significant inhibition of these enzymes, indicating its potential as a therapeutic agent for conditions like diabetes and gastric ulcers .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The unique structure of 2-Methoxy-1-methyl-1H-indole distinguishes it from other indoles:

| Compound | Description |

|---|---|

| 2-Methoxyindole | Lacks the methyl group at the first position. |

| 1-Methylindole | Lacks the methoxy group at the second position. |

| 2-Methylindole | Lacks both functional groups present in 2-Methoxy-1-methyl-1H-indole. |

This unique combination enhances its interaction with molecular targets compared to other derivatives.

Q & A

Q. What are the most reliable synthetic routes for 2-Methoxy-1-methyl-1H-indole, and how is structural confirmation achieved?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions on indole precursors. For example, methylation at the 1-position can be achieved using methyl iodide under basic conditions, followed by methoxy group introduction via nucleophilic substitution. Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Distinct signals for methoxy (-OCH₃) and methyl (-CH₃) groups (e.g., δ ~3.8 ppm for OCH₃ in H NMR).

- X-ray crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths and angles, confirming regiochemistry .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 161 for C₁₀H₁₁NO) validate molecular weight.

Q. How can researchers design experiments to evaluate the biological activity of 2-Methoxy-1-methyl-1H-indole?

- Methodological Answer :

- Antimicrobial assays : Use disc diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, C. albicans), with MIC (Minimum Inhibitory Concentration) as a key metric.

- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Structure-activity relationship (SAR) : Compare activity with analogs like 5-methoxyindole derivatives to identify critical functional groups .

Q. What crystallographic tools are essential for resolving the 3D structure of 2-Methoxy-1-methyl-1H-indole derivatives?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.

- Structure refinement : SHELXL for small-molecule refinement, validating bond parameters (e.g., C–O bond length ~1.36 Å for methoxy groups) .

- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams and SHELXTL for molecular graphics .

Advanced Research Questions

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- NMR reassessment : Verify solvent effects (e.g., DMSO vs. CDCl₃) and coupling constants.

- DFT calculations : Optimize geometry using Gaussian or ORCA to simulate NMR shifts; compare with experimental data.

- Crystallographic cross-validation : Resolve ambiguities (e.g., tautomerism) via X-ray structures .

Q. What strategies resolve discrepancies between computational modeling and experimental crystallographic data?

- Methodological Answer :

- Torsion angle analysis : Compare DFT-optimized dihedral angles with crystallographic values (e.g., methoxy group orientation).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π) to explain packing differences.

- Software benchmarking : Test multiple programs (e.g., SHELXL vs. OLEX2) for refinement reliability .

Q. How can structural modifications enhance the biological activity of 2-Methoxy-1-methyl-1H-indole?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to improve receptor binding.

- Hybrid molecules : Conjugate with known pharmacophores (e.g., maleimide) via Suzuki coupling, monitoring activity changes.

- Metabolic stability : Assess hydroxylation susceptibility using liver microsome assays; methoxy groups often reduce oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.